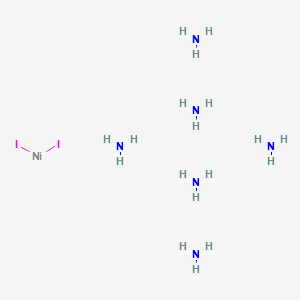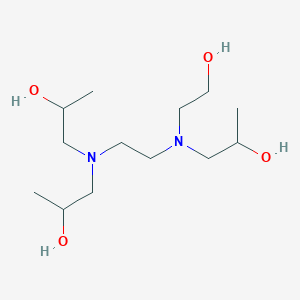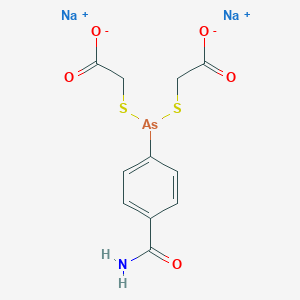
Azane;diiodonickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azane;diiodonickel is a compound with the molecular formula H18I2N6Ni. Azane is a class of compounds that are acyclic, saturated hydronitrogens, which means they consist only of hydrogen and nitrogen atoms and all bonds are single bonds .
Chemical Reactions Analysis
While specific chemical reactions involving Azane;diiodonickel are not available, azanes are known to be reactive and have significant biological activity . A methodology based on the readily prepared inorganic cyclodiphosph(III)azane is shown to be highly effective in the measurement of enantiomeric excess of chiral amines .Wissenschaftliche Forschungsanwendungen
Synthesis of Nickel Metal Nanoparticles
Hexaamminenickel (II) Iodide: is used in the synthesis of nickel metal nanoparticles, which are crucial in various fields due to their unique properties such as magnetism, thermal resistance, and chemical activity . These nanoparticles have applications in hard alloys, conducting paints, rechargeable batteries, chemical catalysts, optoelectronics, and magnetic recording media.
Zukünftige Richtungen
Future value creation for Azane is expected to come through international expansion with its bunkering solutions and broadening of its offerings in ammonia fuel handling technology . The parties anticipate that the commencement of operations of the bunkering units will begin in Scandinavia in 2025 .
Wirkmechanismus
Target of Action
It’s known that nickel complexes can interact with various biological targets, depending on their structure and the specific ligands involved .
Mode of Action
It’s known that nickel complexes can undergo various reactions, such as reduction, depending on the conditions and the specific ligands present .
Biochemical Pathways
Nickel complexes can influence various biochemical processes, depending on their structure and the specific ligands involved .
Pharmacokinetics (ADME Properties)
It’s important to note that these properties can vary widely among different nickel complexes .
Result of Action
It’s known that nickel complexes can have various effects at the molecular and cellular levels, depending on their structure and the specific ligands involved .
Eigenschaften
IUPAC Name |
azane;diiodonickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.6H3N.Ni/h2*1H;6*1H3;/q;;;;;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWFGADADYOXJU-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.[Ni](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18I2N6Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584321 |
Source


|
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;diiodonickel | |
CAS RN |
13859-68-2 |
Source


|
| Record name | Diiodonickel--ammonia (1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














